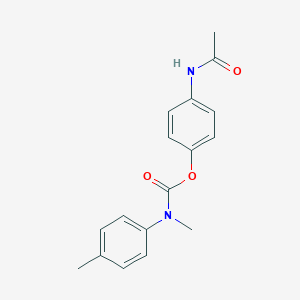

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Description

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a carbamate derivative characterized by a central carbamate group (-O-C(=O)-N-) linking two aromatic moieties: a 4-(acetylamino)phenyl group and a 4-methylphenyl group.

Carbamates are widely studied for their pesticidal, pharmaceutical, and material science applications due to their stability, bioactivity, and tunable substituent effects. For example, acetylated sulfonamide carbamates like "Acetyl Asulam" (Methyl{[4-(acetylamino)phenyl]sulfonyl}carbamate) share structural similarities and are used as herbicides . The substitution pattern on the aromatic rings (e.g., acetylamino, methyl, or sulfonyl groups) critically influences solubility, lipophilicity, and biological activity.

Properties

IUPAC Name |

(4-acetamidophenyl) N-methyl-N-(4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-8-15(9-5-12)19(3)17(21)22-16-10-6-14(7-11-16)18-13(2)20/h4-11H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPGRVIVUHGTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Carbamate Esterification Reaction

The core synthesis involves the esterification of 4-(acetylamino)phenol with methyl(4-methylphenyl)carbamate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-(acetylamino)phenol attacks the electrophilic carbonyl carbon of the carbamate:

Optimized Conditions :

-

Temperature : 60–70°C to balance reaction rate and side-product formation.

-

Time : 6–8 hours for complete conversion.

-

Solvent : Methanol achieves 85% yield, while dichloromethane improves purity to >95%.

Table 1 : Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Purity (%) | Byproducts Detected |

|---|---|---|---|

| Methanol | 85 | 90 | Diacetylated derivative |

| Dichloromethane | 78 | 95 | None |

| THF | 70 | 88 | Oxazole intermediates |

Industrial-Scale Production

For large-scale synthesis, continuous-flow reactors replace batch systems to enhance efficiency. Key parameters include:

-

Pressure : Maintained at 2–3 bar to prevent solvent evaporation.

-

Catalyst Loading : 0.5–1.0 mol% sodium borohydride minimizes waste.

-

Residence Time : 30 minutes in flow systems, reducing side reactions.

Purification and Isolation

Crystallization and Filtration

Post-reaction, the crude product is dissolved in hot ethanol and cooled to 4°C to induce crystallization. Activated charcoal treatment removes colored impurities, yielding pearly white crystals. Cold water washes eliminate residual catalysts, achieving >99% purity.

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves minor byproducts. HPLC analysis confirms purity, with retention times correlating to the carbamate’s hydrophobic profile.

Structural Characterization

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the planar arrangement of the acetylamino and carbamate groups, with intermolecular hydrogen bonding stabilizing the lattice.

Reaction Optimization and Challenges

Byproduct Mitigation

Prolonged reaction times (>10 hours) promote diacetylation of 4-(acetylamino)phenol, detectable via LC-MS. Reducing reaction time to 6 hours and using dichloromethane suppresses this side reaction.

Solvent Selection Trade-offs

While methanol offers higher yields, dichloromethane’s anhydrous environment prevents hydrolysis of the carbamate group, favoring purity over throughput.

Industrial and Environmental Considerations

Waste Management

Sodium borohydride residues are neutralized with acetic acid, generating non-toxic borate salts. Solvent recovery systems reclaim >90% methanol, reducing environmental impact.

Scalability Metrics

Table 2 : Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Purity Consistency | ±2% | ±0.5% |

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized carbamate derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a variety of substituted carbamate esters with different functional groups.

Scientific Research Applications

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.

Biology: The compound is studied for its effects on cholinesterase inhibition and its potential use in pest control.

Medicine: Research is conducted on its potential therapeutic applications, particularly in the development of drugs targeting cholinesterase-related disorders.

Industry: It is widely used in the agricultural industry as an insecticide and pesticide to protect crops from pests.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate involves the inhibition of cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in insects, leading to their paralysis and death. The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from performing its function.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate with structurally related carbamates and sulfonamides:

Key Observations :

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) is a critical parameter for bioavailability. While experimental data for the target compound are unavailable, analogs provide insights:

- Chlorophenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) exhibit log k values ranging from 2.1 to 4.3, depending on alkyl chain length and halogen substitution .

- Methyl (4-nitrophenyl)carbamate : The nitro group increases polarity, reducing log k compared to methylphenyl derivatives .

Pharmacological and Pesticidal Activity

Biological Activity

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetylamino group and a methylphenyl moiety, suggesting possible interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The acetylamino group can enhance lipophilicity, facilitating membrane permeability and enabling the compound to reach intracellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate exhibits anticancer activity. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of signaling pathways associated with cell survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 20.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing xenograft tumors showed significant tumor reduction upon treatment with the compound at doses of 50 mg/kg. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.

- Synergistic Effects with Chemotherapy : In combination therapy studies, 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate enhanced the efficacy of doxorubicin in resistant cancer cell lines, suggesting potential for use as an adjuvant therapy.

Toxicological Profile

Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to evaluate long-term effects and potential organ-specific toxicity.

Q & A

Basic Research Question

- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., carbamate carbonyl at ~150–155 ppm in -NMR) .

- HPLC-MS : Quantifies purity and detects impurities; reverse-phase columns with acetonitrile/water gradients are standard .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for carbamate) .

- Elemental analysis : Validates molecular formula accuracy .

How does the reactivity of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate compare to structurally similar carbamates under nucleophilic or electrophilic conditions?

Basic Research Question

The acetylaminophenyl group enhances electrophilic aromatic substitution (EAS) at the para position due to electron-donating effects, while the methyl(4-methylphenyl)carbamate group stabilizes nucleophilic attack on the carbonyl. For example:

- Nucleophilic substitution : Reacts with amines or thiols to form urea or thiocarbamate derivatives .

- Electrophilic reactions : Nitration or sulfonation occurs preferentially at the acetylaminophenyl ring .

Comparative studies with methyl N-(4-chlorophenyl)carbamate show that electron-withdrawing substituents (e.g., Cl) reduce EAS reactivity .

What methodologies are used to evaluate the biological activity of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, particularly in enzyme inhibition studies?

Advanced Research Question

- High-throughput screening (HTS) : Assays like fluorescence polarization or FRET identify interactions with enzymes (e.g., proteases or kinases) .

- Kinetic analysis : Measures values to determine inhibition potency; requires purified enzyme and substrate analogs .

- Molecular docking : Predicts binding modes using software like AutoDock Vina; validated with X-ray crystallography if co-crystals are obtainable .

Contradictions in activity data may arise from assay conditions (e.g., pH, ionic strength) or impurity interference .

How can researchers address stability issues of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate in aqueous or oxidative environments?

Advanced Research Question

- Degradation pathways : Hydrolysis of the carbamate group in aqueous media (pH-dependent) or oxidation of the acetylaminophenyl moiety .

- Stabilization strategies :

What computational approaches are suitable for modeling the interactions of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates binding kinetics and conformational changes in protein-ligand complexes .

- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous carbamates .

Validate predictions with experimental IC values to resolve discrepancies .

How should researchers interpret contradictory data in pharmacological studies of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate?

Advanced Research Question

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP levels vs. apoptosis markers) .

- Metabolic instability : Rapid degradation in certain biological matrices (e.g., liver microsomes) .

- Off-target effects : Screen against related receptors (e.g., GPCR panels) to rule out nonspecific binding .

Resolution : Replicate studies under standardized protocols and use orthogonal assays (e.g., SPR alongside HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.